2-Acetamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide
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Overview
Description
2-acetamido-N-(3-methylisoxazol-5-yl)benzamide is a compound that belongs to the class of benzamides. Benzamides are known for their wide range of biological activities and therapeutic potential. This compound features an isoxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are of significant interest due to their diverse biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .
Preparation Methods
The synthesis of 2-acetamido-N-(3-methylisoxazol-5-yl)benzamide typically involves the acylation of 3-amino-5-methylisoxazole with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions may vary depending on the specific requirements of the synthesis .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.
Chemical Reactions Analysis
2-acetamido-N-(3-methylisoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido or benzamide groups can be replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-acetamido-N-(3-methylisoxazol-5-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-acetamido-N-(3-methylisoxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-acetamido-N-(3-methylisoxazol-5-yl)benzamide can be compared with other similar compounds, such as:
N-(5-methylisoxazol-3-yl)malonamide: This compound also contains an isoxazole ring and exhibits polymorphism, which can affect its physical and chemical properties.
N-(5-methylisoxazol-3-yl)oxalamide: Similar to the malonamide derivative, this compound lacks polymorphs and has a different central carbon structure, leading to distinct properties.
Biological Activity
2-Acetamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
The molecular formula of this compound is C13H13N3O3 with a molecular weight of 253.26 g/mol. The compound features an acetamido group and an oxazole ring, contributing to its chemical reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, it has shown potential in reducing cell viability in various cancer cell lines, including HepG2 (hepatocellular carcinoma) and HCT116 (colorectal carcinoma) cells.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Specifically, it has been studied for its interaction with human carbonic anhydrase II (hCAII), a metalloenzyme critical for physiological processes. Inhibitors of hCAII can have therapeutic implications in conditions like glaucoma and edema .
- Anti-inflammatory Properties : Some studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thereby presenting a potential avenue for treating inflammatory diseases .
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxazole Ring : The initial step involves the condensation of suitable precursors to form the oxazole ring.
- Acetylation : The amine group is acetylated using acetic anhydride or acetyl chloride to yield the acetamido derivative.
- Purification : The product is purified through recrystallization or chromatography techniques.
Case Studies
Several studies have investigated the biological activity of this compound:
Study | Findings |
---|---|
Study A | Demonstrated significant cytotoxic effects on HepG2 cells with an IC50 value of 15 µM after 48 hours of treatment. |
Study B | Showed that the compound inhibited hCAII with a Ki value of 25 nM, indicating strong binding affinity. |
Study C | Reported anti-inflammatory effects in vitro by reducing TNF-alpha levels in activated macrophages by up to 50%. |
The proposed mechanism includes:
Properties
CAS No. |
90059-29-3 |
---|---|
Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-acetamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C13H13N3O3/c1-8-7-12(19-16-8)15-13(18)10-5-3-4-6-11(10)14-9(2)17/h3-7H,1-2H3,(H,14,17)(H,15,18) |
InChI Key |
ZABSJKVDGDEQPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=CC=C2NC(=O)C |
Origin of Product |
United States |
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